3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride RP 001 is a potent sphingosine-1-phosphate receptor 1 (S1P1) agonist (EC50 = 9 pM). It is competitive with W146, a selective S1P1 antagonist, and induces internalization and polyubiquitination of S1P1 in a dose-dependent manner. RP 001 induces dose-dependent lymphopenia in mice (EC50 = 0.03 mg/kg). It reduces S1P1-EGFP expression ex vivo on lymphocytes in the isolated lymph node of Edg1eGFP/eGFP mice but has no effect in vivo. RP 001 also completely inhibits M. stadtmanae (MSS) rechallenge-induced enlargement of B cell-rich tertiary lymphoid tissues (TLTs) and reduces neutrophil accumulation in the airways of a mouse model of experimental hypersensitivity pneumonitis.

Brand Name: Vulcanchem
CAS No.: 1781880-34-9
VCID: VC0160297
InChI: InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H
SMILES: CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl
Molecular Formula: C24H25ClN4O4
Molecular Weight: 468.9

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride

CAS No.: 1781880-34-9

Cat. No.: VC0160297

Molecular Formula: C24H25ClN4O4

Molecular Weight: 468.9

* For research use only. Not for human or veterinary use.

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride - 1781880-34-9

Specification

CAS No. 1781880-34-9
Molecular Formula C24H25ClN4O4
Molecular Weight 468.9
IUPAC Name 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride
Standard InChI InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H
Standard InChI Key ZHPGSGYEFGEZAL-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl

Introduction

ParameterValueSource Reference
CAS Number1781880-34-9
Alternative CAS Number1306761-53-4
Molecular FormulaC24H25ClN4O4
Molecular Weight468.938 g/mol
IUPAC Name3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride
Alternative Chemical NameN-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride
InChI KeyZHPGSGYEFGEZAL-UHFFFAOYSA-N

Chemical Structure and Properties

Molecular Structure

The molecular structure of 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride comprises several key functional groups that contribute to its unique pharmacological properties. The compound features a central 1,2,4-oxadiazole heterocyclic ring that serves as a linking structure between the cyano-substituted phenyl group and the dihydroindene moiety . This arrangement creates a rigid framework that positions the functional groups in a specific spatial orientation, which is crucial for receptor binding.

The cyano group (-C≡N) attached to the phenyl ring contributes to the compound's electronic properties and potentially affects its binding affinity to receptors. The propan-2-yloxy (isopropoxy) substituent on the phenyl ring likely influences the lipophilicity and membrane permeability of the molecule . The dihydroindene structure provides a conformationally restricted scaffold that positions the amino group for optimal interaction with target receptors.

The amino propanoic acid side chain (β-alanine derivative) attached to the dihydroindene likely contributes to the water solubility and ionization properties of the compound, while the hydrochloride salt formation enhances its stability and solubility in aqueous media .

Physical and Chemical Properties

Based on its molecular structure, 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride exhibits specific physical and chemical properties that influence its handling, storage, and application in research settings. These properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride

PropertyValueSource Reference
Physical StateSolid (powder)
Solubility in DMSO43.25 mg/mL (at 25°C)
Storage Stability (Powder)-20°C: 3 years; 4°C: 2 years
Storage Stability (In solvent)-80°C: 6 months; -20°C: 1 month
Shipping ConditionsCool pack (2-8°C)
Recommended Storage Temperature-20°C
Purity (Commercial)≥98%

These physical and chemical properties are particularly important for researchers working with this compound, as they provide guidance for proper handling, storage, and experimental conditions to maintain the integrity and activity of the compound.

Pharmacological Activity

Receptor Binding Profile

The most distinctive feature of 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride is its remarkable potency and selectivity as an agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). Multiple sources consistently report an extremely low effective concentration (EC50) of 9 picomolar for S1P1 receptor activation, indicating exceptional potency .

This compound demonstrates a high degree of selectivity within the sphingosine-1-phosphate receptor family. It exhibits minimal activity at S1P2, S1P3, and S1P4 receptor subtypes, while showing only moderate affinity for the S1P5 receptor subtype . This selective receptor binding profile is particularly valuable for research applications investigating S1P1-specific signaling pathways and physiological processes.

The extremely high potency of this compound at S1P1 receptors positions it among the most potent known agonists for this receptor class, making it a valuable pharmacological tool for investigating receptor function at very low concentrations. This property allows for experimental designs that minimize potential off-target effects that might occur at higher concentrations required by less potent compounds.

Mechanism of Action

The mechanism of action of 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride extends beyond simple receptor binding and activation. Upon binding to the S1P1 receptor, this compound induces a cascade of cellular responses that include receptor internalization and polyubiquitination .

This internalization process involves the endocytosis of the receptor-ligand complex from the cell surface into intracellular compartments. The polyubiquitination process, a post-translational modification involving the addition of ubiquitin molecules to the receptor, marks the receptor for degradation pathways . This mechanism effectively leads to a functional antagonism through receptor downregulation, despite the initial agonist activity at the receptor.

This dual agonist-functional antagonist mechanism is particularly significant as it results in a distinctive pharmacological profile where short-term activation of S1P1 receptors is followed by longer-term receptor downregulation. This temporal profile of action contributes to the compound's classification as a "short-acting" S1P1 agonist, as reported in multiple sources .

Biological Effects

Immunomodulatory Activity

The most well-documented biological effect of 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride is its potent immunomodulatory activity, specifically its ability to induce lymphopenia (reduced lymphocyte count in circulation). This effect has been observed both in vitro and in vivo, with several sources reporting consistent findings .

In vitro studies have demonstrated that the compound elicits dose-dependent lymphopenia specifically affecting CD4+ T cells . This selective effect on a specific lymphocyte population suggests a targeted immunomodulatory mechanism rather than general immunosuppression.

In vivo studies have shown that the compound causes dose-dependent rapid lymphopenia with a reported EC50 of 0.03 mg/kg . A notable characteristic of this lymphopenic effect is the rapid recovery to normal lymphocyte levels following treatment, further supporting its classification as a "short-acting" agent .

The mechanism underlying this lymphopenic effect is likely related to the compound's activity at S1P1 receptors, which are known to regulate lymphocyte egress from lymphoid tissues. By causing internalization and downregulation of S1P1 receptors on lymphocytes, the compound may temporarily prevent lymphocytes from responding to endogenous S1P gradients that guide their exit from lymphoid organs into circulation, resulting in transient lymphopenia.

Neuroprotective Effects

Recent research has explored the potential neuroprotective effects of 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride in the context of neurological conditions. Specifically, it has been investigated in experimental models of aneurysmal subarachnoid hemorrhage (aSAH) in mice .

In these studies, the compound demonstrated a capacity to decrease neuroinflammation and alleviate neurological damage . These effects are particularly significant given the challenging nature of finding effective neuroprotective agents for acute neurological injuries such as aSAH.

The neuroprotective mechanism may be related to the role of S1P1 receptors in regulating vascular integrity and neuroinflammatory responses. By modulating these pathways, the compound could potentially limit secondary injury cascades following initial neurological insults.

These findings align with broader research into the role of sphingosine-1-phosphate signaling in neurological conditions and suggest potential therapeutic applications for selective S1P1 modulators in neurological disorders characterized by inflammation and vascular disruption.

Research Applications

Experimental Tools and Models

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride has been utilized as a pharmacological tool in various research contexts. Its exceptional potency and selectivity for S1P1 receptors make it valuable for investigating specific S1P1-mediated signaling pathways and physiological processes.

One notable experimental application involves the use of S1P1-eGFP knock-in mice, where the compound has been employed to study receptor dynamics and signaling in vivo . This model allows for direct visualization of receptor trafficking and internalization following compound administration, providing insights into the temporal and spatial aspects of S1P1 receptor regulation.

The compound has also been used in experimental models of aSAH in mice to investigate the role of S1P1 signaling in neuroinflammation and neurological damage . These studies contribute to the understanding of sphingosine signaling in neurological conditions and may inform the development of therapeutic strategies targeting these pathways.

The availability of this compound from multiple commercial sources, as evidenced by the search results, indicates its established role in the research community as a standard tool for S1P1 receptor studies .

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